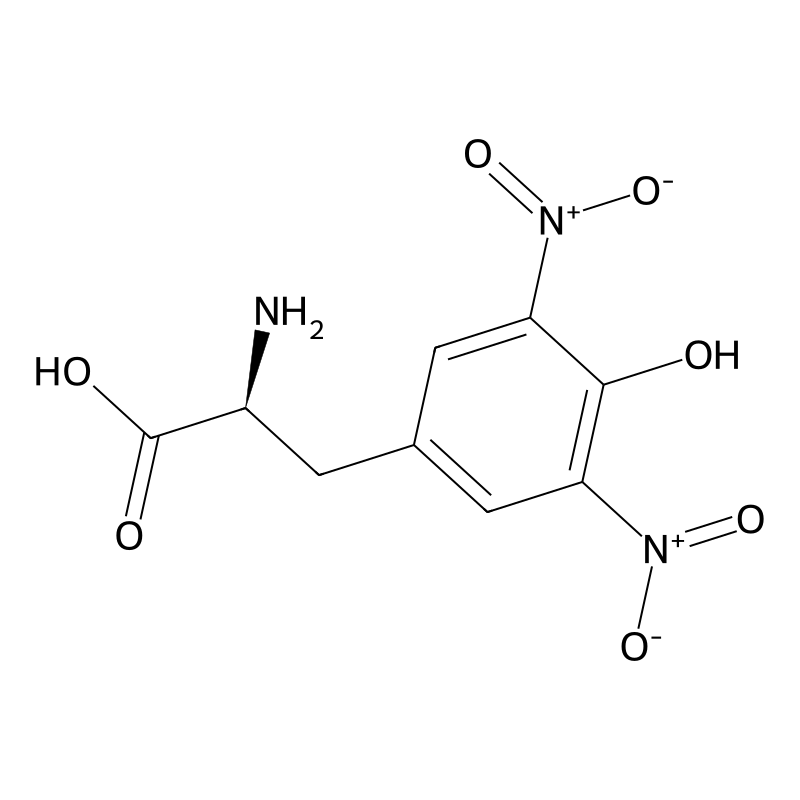

3,5-Dinitro-L-tyrosine

Content Navigation

3-Nitro-L-tyrosine fails to differentiate extreme peroxynitrite damage and remains acylatable. 3,5-Dinitro-L-tyrosine (pKa ~2.08) is fully deprotonated, providing a non-acylatable, non-phosphorylatable analog and a specific biomarker for dinitration. Key applications: • LC-MS/MS differentiation of multi-hit nitrative stress (zero cross-reactivity with anti-nitrotyrosine). • Non-phosphorylatable, non-acylatable building block for SPPS. • Mutasynthetic precursor for dinitro-peptide antibiotics.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

3,5-Dinitro-L-tyrosine (CAS 17360-11-1) is a highly modified, non-proteinogenic amino acid characterized by two strongly electron-withdrawing nitro groups at the 3 and 5 positions of the phenolic ring [1]. This dual substitution fundamentally alters the physicochemical properties of the tyrosine core, most notably driving the predicted pKa of the phenolic hydroxyl group down to approximately 2.08, ensuring it remains fully deprotonated under physiological and standard synthetic conditions . In industrial and advanced research procurement, it is primarily sourced as a specialized precursor for the mutasynthesis of novel cyclic peptides, a rigid non-reactive analog in acylation and kinase studies, and a highly specific standard for differentiating extreme peroxynitrite-induced oxidative stress from baseline mono-nitration.

Research Fit

Attempting to substitute 3,5-dinitro-L-tyrosine with the more commonly procured 3-nitro-L-tyrosine or unmodified L-tyrosine results in critical failures in both chemical reactivity and assay specificity. Because the mono-nitrated analog maintains a pKa of ~7.2, it exists in a mixed ionization state at neutral pH, whereas the dinitro variant is fully ionized, completely changing its electrostatic interactions in enzyme pockets and peptide formulations. Furthermore, in immunochemical assays, antibodies validated for 3-nitrotyrosine exhibit zero cross-reactivity with 3,5-dinitrotyrosine, meaning the mono-nitro variant cannot serve as a substitute when mapping severe, multi-hit nitrative stress or when a strictly orthogonal hapten is required [1]. In synthetic applications, the extreme electron-withdrawing nature of the two nitro groups renders the phenolic hydroxyl completely inert to standard acylation, a protective feature absent in L-tyrosine [2].

Substitution Risk

Extreme pKa Shift and Physiological Ionization State

The addition of a second nitro group to the phenolic ring drastically reduces the pKa of the hydroxyl group. While L-tyrosine has a pKa of ~10.0 and 3-nitro-L-tyrosine has a pKa of ~7.2, 3,5-dinitro-L-tyrosine possesses a predicted pKa of 2.08 . This ensures that at physiological pH (7.4), the compound exists almost entirely as a phenolate anion, unlike 3-nitro-L-tyrosine which exists in a ~40/60 protonated/deprotonated equilibrium.

| Evidence Dimension | Phenolic Hydroxyl pKa |

| Target Compound Data | 2.08 (Predicted) |

| Comparator Or Baseline | ~7.2 (3-Nitro-L-tyrosine) and ~10.0 (L-tyrosine) |

| Quantified Difference | 5.12 to 7.92 unit reduction in pKa |

| Conditions | Standard aqueous conditions |

Ensures complete deprotonation and uniform electrostatic behavior at physiological pH, critical for predictable binding in peptide formulations and receptor models.

Complete Inertness to Phenolic Acylation

In model acylation reactions using N-acetylimidazole at pH 7.5–9.5, unmodified L-tyrosine is highly reactive and readily undergoes phenolic acylation. In contrast, 3,5-dinitro-L-tyrosine exhibits 0% reactivity under identical conditions [1]. The profound electron-withdrawing effect of the 3,5-dinitro substitution completely deactivates the hydroxyl oxygen toward electrophilic attack.

| Evidence Dimension | Phenolic Acylation Reactivity |

| Target Compound Data | 0% reactivity observed |

| Comparator Or Baseline | High reactivity (L-tyrosine) |

| Quantified Difference | Complete suppression of acylation |

| Conditions | N-acetylimidazole acylation at pH 7.5–9.5 |

Allows buyers to utilize this compound as a chemically inert, structurally intact tyrosine analog in complex synthetic environments where off-target acylation must be prevented.

Strict Immunochemical Orthogonality in Oxidative Stress Assays

Standard anti-nitrotyrosine antibodies are heavily relied upon to detect peroxynitrite-mediated protein damage. However, these antibodies are highly specific to the mono-nitrated form. Studies demonstrate that while they bind robustly to 3-nitrotyrosine, they exhibit absolute zero cross-reactivity with 3,5-dinitro-L-tyrosine [1]. This lack of recognition makes the dinitro variant structurally distinct in antibody-based detection platforms.

| Evidence Dimension | Antibody Cross-Reactivity |

| Target Compound Data | 0% cross-reactivity |

| Comparator Or Baseline | High affinity binding (3-nitrotyrosine) |

| Quantified Difference | Complete loss of antibody recognition |

| Conditions | Immunochemical binding with standard anti-nitrotyrosine antiserum |

Makes the compound an essential orthogonal standard for multiplexed mass spectrometry or as a strict negative control in 3-nitrotyrosine ELISA kits.

Direct Precursor Viability in Directed Mutasynthesis

In the biosynthesis of antitubercular ilamycins, feeding 0.5 mM of 3,5-dinitro-L-tyrosine to engineered ΔilaLM and ΔilaMNR Streptomyces atratus mutants successfully bypasses natural ilamycin production. This direct incorporation yields four novel dinitro-ilamycin analogs (identified as peaks 7-10 in HPLC analysis), proving its bioavailability and compatibility with complex modular non-ribosomal peptide synthetase (NRPS) systems[1].

| Evidence Dimension | Mutasynthesis Product Yield |

| Target Compound Data | Production of 4 novel dinitro-ilamycin analogs |

| Comparator Or Baseline | Natural ilamycin production (L-tyrosine baseline) |

| Quantified Difference | Shift from natural to highly modified dinitro-cyclopeptides |

| Conditions | 0.5 mM precursor feed in Am2ab medium at 30 °C for 7–8 days |

Proves its commercial viability as a direct feed precursor for the industrial biosynthesis of novel, highly modified cyclopeptide therapeutics.

Directed Mutasynthesis of Cyclopeptides

As a direct feed precursor in engineered bacterial strains (e.g., Streptomyces mutants) to produce novel dinitro-functionalized antibiotics and non-ribosomal peptides, bypassing standard L-tyrosine incorporation [1].

Orthogonal Standards in Oxidative Stress Biomarker Panels

Used in LC-MS/MS and GC-MS workflows to differentiate extreme peroxynitrite-mediated dinitration from standard mono-nitration, serving as a distinct biomarker for severe oxidative damage[2].

Kinase and Acylation Inhibitor Design

Utilized as a non-phosphorylatable, non-acylatable tyrosine analog in solid-phase peptide synthesis to study enzyme kinetics and receptor binding without the risk of degradation or unwanted modification.

Inhibitor Development for Deiodinases

Procured as a potent structural analog to 3,5-diiodotyrosine to inhibit thyroid iodotyrosine deiodinase in metabolic studies, leveraging its similar steric bulk but distinct electronic profile[3].

Application Fit Matrix

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Explore Compound Types